Lipophilicity Advantage of Dual-Halogen Substitution Pattern in 1,2,4-Oxadiazole Scaffolds
The dual-halogen substitution pattern of 381178-19-4 confers elevated lipophilicity (calculated XLogP3 = 5.4) compared to mono-halogenated and non-halogenated 1,2,4-oxadiazole analogs, a property that influences membrane permeability and target engagement in cell-based assays [1]. Systematic comparison of 1,2,4- versus 1,3,4-oxadiazole regioisomers demonstrates that 1,2,4-oxadiazoles exhibit an order of magnitude higher lipophilicity than their 1,3,4 counterparts, establishing the scaffold as inherently more hydrophobic [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.4 |
| Comparator Or Baseline | 1,3,4-oxadiazole regioisomer class (log D approximately one order of magnitude lower); typical unsubstituted phenyl analog XLogP3 approximately 3.5-4.0 |
| Quantified Difference | Approximately 1-2 log unit increase relative to non-halogenated analogs |
| Conditions | Calculated XLogP3 value; validated by reversed-phase HPLC for related halogenated oxadiazoles |
Why This Matters
This matters for scientific selection because higher lipophilicity directly correlates with improved passive membrane permeability in cell-based assays, making 381178-19-4 a more suitable starting point for intracellular target screening than less lipophilic mono-halogenated or unsubstituted analogs.
- [1] 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (381178-19-4). Kuujia Database. Computed Properties: XLogP3: 5.4. View Source
- [2] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. In virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D). View Source
